

Application Notes: Acss2-IN-1 for Preclinical Animal Studies

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Compound of Interest

Compound Name: Acss2-IN-1

Cat. No.: B12413136

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Introduction to ACSS2

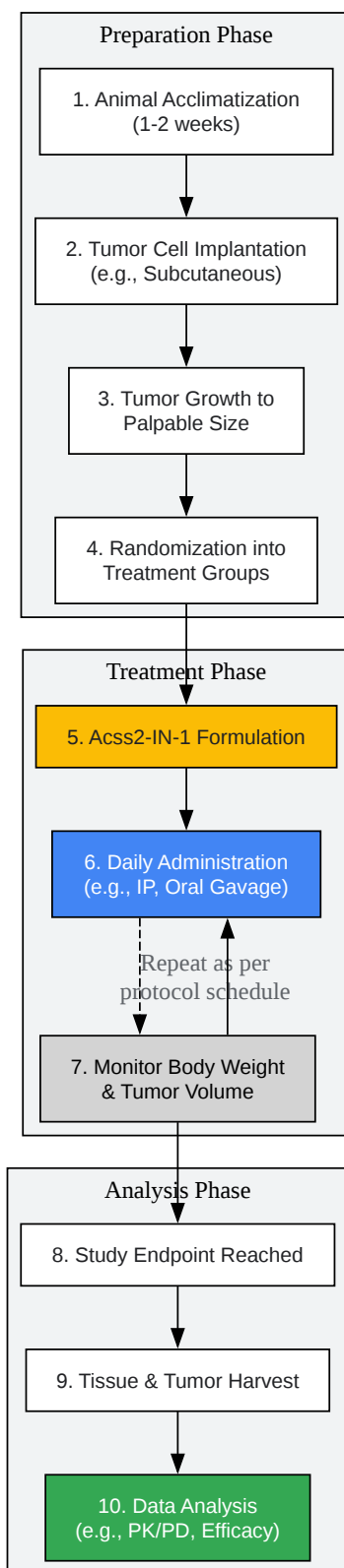
Acetyl-CoA synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes.[1][2][3] Located in the cytoplasm and nucleus, ACSS2 plays a significant role in lipid synthesis and histone acetylation.[4][5] Under conditions of metabolic stress, such as hypoxia or low nutrient availability, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[1][3][5] High expression of ACSS2 has been observed in a variety of cancers, including breast, prostate, liver, and glioblastoma, and often correlates with poorer patient outcomes.[5][6][7] This dependency on ACSS2 in tumor cells makes it a promising therapeutic target.[2][5][6]

Acss2-IN-1: A Potent Inhibitor for Cancer Research

Acss2-IN-1 is a potent and specific inhibitor of the ACSS2 enzyme, with an IC50 value in the sub-nanomolar range.[8] By blocking the active site of ACSS2, **Acss2-IN-1** prevents the conversion of acetate to acetyl-CoA.[2] This action leads to a depletion of the acetyl-CoA pool, which can induce metabolic stress, inhibit tumor growth, and potentially sensitize cancer cells to other therapies.[2] The targeted inhibition of acetate metabolism presents a promising strategy for cancer research, and **Acss2-IN-1** serves as a critical tool for investigating the therapeutic potential of this pathway in preclinical animal models.[2]

ACSS2 Signaling Pathway

The following diagram illustrates the central role of ACSS2 in cellular metabolism and gene regulation. Under metabolic stress, ACSS2 translocates to the nucleus where it generates acetyl-CoA from acetate. This acetyl-CoA is then used for the acetylation of histones and other transcription factors, leading to changes in gene expression that promote cell survival and growth. In the cytoplasm, ACSS2-derived acetyl-CoA is a key building block for the de novo synthesis of fatty acids.



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